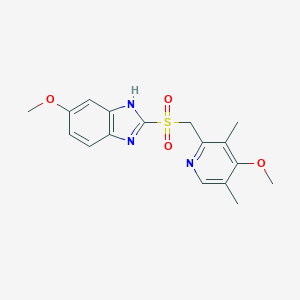

Omeprazole sulfone

Descripción

omeprazole metabolite; structure given in first source

Propiedades

IUPAC Name |

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEQEYRTSRFZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237116 | |

| Record name | Omeprazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88546-55-8 | |

| Record name | Omeprazole sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88546-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omeprazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088546558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omeprazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMEPRAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76X040Z74O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Omeprazole sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Omeprazole Sulfone (CAS 88546-55-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole (B731) sulfone, identified by CAS number 88546-55-8, is the primary sulfone metabolite of the widely prescribed proton pump inhibitor, omeprazole.[1][2][3][4] Formed in the liver through sulfoxidation predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, this metabolite is a key compound in pharmacokinetic and drug metabolism studies of omeprazole.[2][3][5] Unlike its parent compound, omeprazole sulfone lacks significant antisecretory activity.[2][4] Its quantification in biological matrices is crucial for understanding the metabolic profile and potential drug-drug interactions of omeprazole. This guide provides an in-depth overview of the chemical properties, synthesis, analytical methodologies, and metabolic pathways associated with this compound.

Chemical and Physical Properties

This compound is a sulfoxide (B87167) and a member of the benzimidazole (B57391) class of compounds.[6][7][8] It is commonly available as a white to off-white crystalline powder.[6] While its primary use is as a reference standard in analytical testing and research, understanding its physicochemical properties is essential for its handling, characterization, and quantification.[9][10]

Table 1: Physicochemical and Identification Data for this compound

| Property | Data | Reference(s) |

| CAS Number | 88546-55-8 | [11],[6] |

| Molecular Formula | C₁₇H₁₉N₃O₄S | [12],[11] |

| Molecular Weight | 361.42 g/mol | [12],[11] |

| IUPAC Name | 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole | [11],[6] |

| Synonyms | Omeprazole sulphone, Omeprazole Related Compound A | [12],[6] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Good solubility in organic solvents like DMSO (10 mM); limited solubility in water. | [12],[6] |

| Storage Temperature | 2-8°C or -20°C for long-term storage. | ,[13] |

| SMILES String | COc1ccc2[nH]c(nc2c1)S(=O)(=O)Cc3ncc(C)c(OC)c3C | [11] |

| InChI Key | IXEQEYRTSRFZEO-UHFFFAOYSA-N | [6], |

Table 2: Spectral Data for this compound

| Spectral Data Type | Key Peaks and Observations | Reference(s) |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 361.45, 362 | [14],[15] |

| ¹H NMR (400MHz, CDCl₃), δ (ppm) | 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 3.75 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 4.98 (s, 2H, CH₂), 6.99 (s, 1H, CH), 7.02 (s, 1H, CH), 7.65 (d, J=7.6Hz, 1H, CH), 8.18 (s, 1H, CH) | [15] |

| Infrared (IR) (KBr, cm⁻¹) | 3436, 3055, 2995, 2904, 2805, 1626, 1590, 1510, 1468, 1410, 1205 | [15] |

| Ultraviolet (UV) (nm) | 306.1, 299.63, 273.0 | [15] |

Metabolic Pathway and Biological Role

Omeprazole undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes.[2][16] The two major metabolic pathways are hydroxylation to 5-hydroxyomeprazole, mediated mainly by CYP2C19, and sulfoxidation to this compound, catalyzed predominantly by CYP3A4.[2][3][5][16] This makes the formation of this compound a useful in vivo probe for CYP3A4 activity.[5] Genetic polymorphisms in CYP2C19 can significantly alter the metabolic ratio of these pathways, affecting the overall pharmacokinetics of omeprazole.[2]

Caption: Metabolic pathway of omeprazole leading to its major metabolites.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of the corresponding sulfide (B99878) intermediate (omeprazole thioether). The following protocol is adapted from patent literature.[15]

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Dissolution: Weigh 1g of Omeprazole thioether and add it to 5-20 mL of dichloromethane in a reaction vessel. Heat the mixture to 30-65°C until the solid is completely dissolved.[15]

-

Oxidation: To the solution, add 0.5-2g of meta-chloroperbenzoic acid (m-CPBA). Stir the reaction mixture for 1-5 hours. The reaction progress can be monitored by thin-layer chromatography.[15]

-

Concentration: Upon completion of the reaction, concentrate the solution under reduced pressure to remove the solvent.[15]

-

Purification (Chromatography): Dissolve the resulting concentrate in a minimal amount of methanol. Load the solution onto a silica gel column. Elute the column with a mixture of ethyl acetate and petroleum ether.[15]

-

Isolation: Collect the fractions containing the product and concentrate them under reduced pressure to obtain a greasy substance.[15]

-

Precipitation: Dissolve the grease in methanol and then add isopropyl ether to precipitate the product.[15]

-

Final Product: Filter the resulting solid to obtain this compound as an off-white product. The reported yield is approximately 78%.[15]

Quantification in Human Plasma by LC-MS/MS

The simultaneous determination of omeprazole and its metabolites, including this compound, in human plasma is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the required sensitivity and specificity.[2][14]

Caption: General workflow for LC-MS/MS analysis of this compound.

Protocol:

-

Sample Preparation: To 0.25 mL of human plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog).[2][14] Perform protein precipitation by adding a solvent such as acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., ProntoSil AQ, C18) is commonly used.[14]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.25) and an organic solvent (e.g., acetonitrile) is employed.[14]

-

Flow Rate: A typical flow rate is around 0.2 mL/min.[17]

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization in positive ion mode (ESI+).[14]

-

Detection Mode: Operate the mass spectrometer in the selected ion monitoring (SIM) mode.[14]

-

Ions to Monitor: Monitor the protonated molecular ions (MH⁺) for each analyte: m/z 362 for this compound, m/z 346 for omeprazole, and m/z 362 for 5-hydroxyomeprazole.[14]

-

-

Quantification: Construct a calibration curve using standards of known concentrations. The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 3: Example LC-MS/MS Method Validation Parameters

| Parameter | Result | Reference(s) |

| Limit of Quantification (LOQ) | 10 ng/mL in human plasma | [14] |

| Linearity Range | 10 to 750 ng/mL for omeprazole and this compound | [14] |

| Intra-assay Variability | < 11% | [14] |

| Inter-assay Variability | < 11% | [14] |

| Recovery | > 95% (using methylene (B1212753) chloride extraction) | [1] |

Forced Degradation and Stability

Forced degradation studies are critical for identifying potential degradation products and understanding the stability of a drug substance. Omeprazole itself is known to be unstable in acidic conditions. Under forced degradation conditions (acidic, basic, oxidative), omeprazole can degrade into several products, including this compound, which can also be formed through over-oxidation.[18][19] Comprehensive degradation studies using techniques like LC-HRMS are employed to elucidate the structures of these degradation products.[20]

Table 4: Omeprazole Degradation under Stress Conditions

| Stress Condition | Degradation of Omeprazole | Reference(s) |

| Acidic (0.1 N HCl) | 61.64% | |

| Basic (0.1 N NaOH) | 4.29% | |

| Oxidative (3% H₂O₂) | 26.38% | |

| Thermal | 4.32% |

Conclusion

This compound (CAS 88546-55-8) is a non-active, yet significant, metabolite of omeprazole. Its formation is a key pathway in the clearance of the parent drug, primarily mediated by CYP3A4. A thorough understanding of its chemical properties, synthesis, and analytical quantification is indispensable for professionals in drug metabolism, pharmacokinetics, and pharmaceutical analysis. The protocols and data presented in this guide offer a comprehensive technical resource for researchers and scientists working with omeprazole and its metabolites.

References

- 1. Determination of omeprazole and metabolites in plasma and urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 88546-55-8: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C17H19N3O4S | CID 145900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. OMEPRAZOLE RELATED COMPOUND A (15 MG) (this compound) (AS) | 88546-55-8 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | CAS 88546-55-8 | LGC Standards [lgcstandards.com]

- 12. abmole.com [abmole.com]

- 13. This compound | CAS 88546-55-8 | LGC Standards [lgcstandards.com]

- 14. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN106866629A - The synthetic method of Omeprazole sulphone - Google Patents [patents.google.com]

- 16. ClinPGx [clinpgx.org]

- 17. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. scispace.com [scispace.com]

- 20. Item - A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]

Omeprazole Sulfone: An In-Depth Technical Guide to its Role as a Key Metabolite of Omeprazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole (B731), a widely prescribed proton pump inhibitor, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. A principal metabolite formed through this biotransformation is omeprazole sulfone. This technical guide provides a comprehensive overview of the formation, pharmacokinetics, and pharmacodynamics of this compound. It delves into the enzymatic pathways responsible for its generation, presents quantitative data from in vitro and in vivo studies, and details the experimental protocols utilized for its investigation. This document is intended to serve as a critical resource for researchers and professionals involved in drug metabolism, pharmacokinetics, and the development of new chemical entities.

Introduction

Omeprazole is a racemic mixture of (R)- and (S)-enantiomers, both of which are metabolized in the liver to several inactive metabolites.[1][2] The two major metabolic pathways are hydroxylation, primarily mediated by CYP2C19, to form 5-hydroxyomeprazole, and sulfoxidation, mediated by CYP3A4, to produce this compound.[3][4] this compound is one of the two major plasma metabolites of omeprazole, the other being 5-hydroxyomeprazole.[2] Unlike the parent drug, this compound does not contribute to the antisecretory activity of omeprazole.[2] Understanding the formation and disposition of this compound is crucial for a complete characterization of omeprazole's pharmacokinetic profile and for assessing potential drug-drug interactions.

Metabolic Pathways of Omeprazole

The metabolic fate of omeprazole is predominantly dictated by the activity of two key cytochrome P450 enzymes: CYP2C19 and CYP3A4. The formation of this compound is a key step in the overall metabolism of omeprazole.

Formation of this compound

The conversion of omeprazole to this compound is an oxidation reaction catalyzed by CYP3A4.[3] This pathway is particularly significant in individuals who are poor metabolizers for CYP2C19, as a greater proportion of the drug is shunted towards metabolism by CYP3A4.

Caption: Metabolic pathways of omeprazole.

Quantitative Pharmacokinetic and In Vitro Data

The following tables summarize key quantitative data related to omeprazole and this compound from various human pharmacokinetic and in vitro studies.

Table 1: Human Pharmacokinetic Parameters of Omeprazole and Metabolites

| Parameter | Omeprazole | This compound | 5-Hydroxyomeprazole | Reference(s) |

| Elimination Half-life (t½) | ~1 hour | Variable, longer than omeprazole | Similar to omeprazole | [1] |

| Peak Plasma Concentration (Cmax) | Varies with dose and formulation | Generally lower than omeprazole | Generally lower than omeprazole | [5] |

| Area Under the Curve (AUC) | Varies with dose and CYP2C19 genotype | Lower than omeprazole | Lower than omeprazole | [6] |

| Bioavailability (single dose) | 35% | - | - | [2] |

| Bioavailability (repeated dosing) | 60% | - | - | [2] |

| Volume of Distribution (Vd) | 0.3 L/kg | - | - | [2] |

| Protein Binding | ~95% | - | - | [1] |

Table 2: In Vitro Enzyme Kinetic and Inhibition Parameters

| Parameter | Value | Enzyme | Substrate/Inhibitor | Reference(s) |

| Omeprazole IC50 (CYP2C19) | 8.4 ± 0.6 µM | Human Liver Microsomes | (S)-mephenytoin | [7] |

| Omeprazole IC50 (CYP3A4) | 40 ± 4 µM | Human Liver Microsomes | Midazolam | [7] |

| This compound IC50 (CYP2C19) | 18 µM | Human Liver Microsomes | Omeprazole | [8] from another source |

| Omeprazole Ki (CYP2C19) | 7.1 µM | Human Liver Microsomes | S-mephenytoin | [9] |

| This compound Kᵢ (CYP2C19) | Not explicitly found | - | - | - |

| This compound kᵢₙₐ꜀ₜ (CYP2C19) | Not explicitly found | - | - | - |

| Omeprazole kᵢₙₐ꜀ₜ/Kᵢ (CYP2C19) | Not explicitly found | - | - | - |

| This compound Contribution to in vivo CYP2C19 inhibition | Predicted to be insignificant | - | - | [7] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline typical experimental protocols for the analysis of omeprazole metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolism of omeprazole to this compound in a controlled in vitro environment.

Caption: Workflow for in vitro metabolism assay.

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (typically 0.1-1 mg/mL protein concentration), potassium phosphate buffer (100 mM, pH 7.4), and a solution of omeprazole at the desired concentration.[7]

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (typically 1 mM final concentration).[7]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).[10] The incubation time is optimized to ensure linear metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile (B52724), which also serves to precipitate proteins.[10]

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) to quantify the formation of this compound.[11]

High-Performance Liquid Chromatography (HPLC) Method for Analysis

This protocol provides a general framework for the separation and quantification of omeprazole and its metabolites from biological matrices.

Protocol:

-

Sample Preparation: Extract omeprazole and its metabolites from plasma or microsomal incubation samples using liquid-liquid extraction (e.g., with ethyl acetate (B1210297) and n-hexane) or protein precipitation (e.g., with acetonitrile).[12][13]

-

Chromatographic System:

-

Column: A reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) is commonly used.[4]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate buffer or water with formic acid) and an organic modifier (e.g., acetonitrile) is employed.[11][14] A typical mobile phase could be a mixture of potassium dihydrogen phosphate buffer (pH 7.2) and acetonitrile (70:30, v/v).[15]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[15]

-

-

Detection:

-

UV Detection: Detection is often performed using a UV detector set at a wavelength of 302 nm.[15]

-

Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, tandem mass spectrometry (MS/MS) is used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for omeprazole, this compound, and an internal standard.[11]

-

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.

Drug-Drug Interactions

Omeprazole and its metabolites, including this compound, have been shown to be time-dependent inhibitors of CYP2C19.[16] While omeprazole is a known inhibitor of both CYP2C19 and CYP3A4, the contribution of its metabolites to these interactions is an active area of research.[7][16] Understanding the inhibitory potential of this compound is important for predicting and managing drug-drug interactions when omeprazole is co-administered with other drugs metabolized by these enzymes.

Conclusion

This compound is a significant metabolite of omeprazole, formed primarily through the CYP3A4-mediated sulfoxidation pathway. Its formation and subsequent elimination are integral to the overall pharmacokinetic profile of omeprazole. While pharmacologically inactive, the study of this compound provides valuable insights into the activity of the CYP3A4 enzyme and can serve as a biomarker for its function. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers in the fields of drug metabolism and clinical pharmacology, facilitating further investigation into the complex biotransformation of omeprazole and its clinical implications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantiomer/enantiomer interactions between the S- and R- isomers of omeprazole in human cytochrome P450 enzymes: major role of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of drug metabolism in human liver microsomes by nizatidine, cimetidine and omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 13. Buspirone, fexofenadine, and omeprazole: quantification of probe drugs and their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

In Vitro Metabolism of Omeprazole to Omeprazole Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of omeprazole (B731) to its sulfone metabolite. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the enzymatic pathways, quantitative kinetic data, and detailed experimental protocols for studying this metabolic transformation.

Introduction

Omeprazole, a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders, undergoes extensive metabolism in the liver. One of the primary metabolic pathways is the sulfoxidation of the sulfide (B99878) moiety in the benzimidazole (B57391) ring to form omeprazole sulfone. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with a specific isoform playing a crucial role. Understanding the in vitro kinetics and experimental conditions for this metabolic pathway is essential for drug development, including the assessment of drug-drug interaction potential and the characterization of metabolic profiles.

Metabolic Pathway of Omeprazole Sulfoxidation

The conversion of omeprazole to this compound is primarily mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] While another major metabolite, 5-hydroxyomeprazole, is formed mainly by CYP2C19, the sulfoxidation pathway is highly dependent on CYP3A4 activity.[1][2] This metabolic process is stereoselective, with studies indicating that CYP3A4 preferentially metabolizes the S-enantiomer of omeprazole to the sulfone metabolite.[3][4]

The metabolic pathway can be visualized as a direct oxidation of the sulfur atom in the omeprazole molecule.

Figure 1: Metabolic conversion of omeprazole to this compound.

Quantitative Data on Omeprazole Sulfoxidation

The kinetics of this compound formation by CYP3A4 have been investigated in various in vitro systems, including human liver microsomes (HLMs) and recombinant human CYP3A4. While specific Michaelis-Menten constants (Km and Vmax) for sulfone formation are not consistently reported across the literature, intrinsic clearance (CLint), a ratio of Vmax to Km, provides a valuable measure of enzymatic efficiency.

| Parameter | Value | Enzyme Source | Notes | Reference |

| Intrinsic Clearance (CLint) for Sulfone Formation | ||||

| S-omeprazole | 10-fold higher than R-omeprazole | cDNA-expressed CYP3A4 | Demonstrates high stereoselectivity of CYP3A4 for the S-enantiomer. | [3][4] |

| R-omeprazole | Lower than S-omeprazole | cDNA-expressed CYP3A4 | [3][4] | |

| Turnover Number for Sulfone Formation | 7.4 ± 0.9 nmol/min/nmol of P450 | Recombinant human CYP3A4 | [5] | |

| Inhibition of CYP2C19 by this compound | ||||

| IC50 | 121 ± 45 µM | Human Liver Microsomes | This compound also acts as an inhibitor of other CYP enzymes. | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for conducting in vitro experiments to study the metabolism of omeprazole to this compound.

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol describes a typical experiment to determine the rate of this compound formation in a pool of human liver microsomes.

Materials:

-

Omeprazole

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ACN), ice-cold

-

Internal Standard (e.g., a structurally similar compound not present in the incubation)

-

Incubator/Water Bath (37°C)

-

Centrifuge

Workflow Diagram:

Figure 2: Experimental workflow for in vitro metabolism in HLMs.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of omeprazole in a suitable solvent (e.g., DMSO or methanol).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

On ice, prepare a suspension of HLMs in potassium phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

-

-

Incubation Setup:

-

In a microcentrifuge tube, combine the HLM suspension and the omeprazole solution (at various concentrations if determining kinetics).

-

Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.

-

-

Reaction Initiation and Incubation:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

-

-

Analysis:

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

-

In Vitro Incubation with Recombinant Human CYP3A4

This protocol is for assessing the specific contribution of CYP3A4 to omeprazole sulfoxidation.

Materials:

-

Omeprazole

-

Recombinant human CYP3A4 enzyme co-expressed with cytochrome P450 reductase

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH

-

Acetonitrile (ACN), ice-cold

-

Internal Standard

-

Incubator/Water Bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of omeprazole and NADPH.

-

Dilute the recombinant CYP3A4 enzyme in potassium phosphate buffer to the desired final concentration (e.g., 10-50 pmol/mL).

-

-

Incubation Setup:

-

In a microcentrifuge tube on ice, combine the diluted recombinant CYP3A4 and the omeprazole solution.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding a pre-warmed solution of NADPH.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge to pellet the denatured enzyme.

-

-

Analysis:

-

Transfer the supernatant for LC-MS/MS analysis.

-

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of omeprazole and its metabolites in in vitro samples.

Typical LC-MS/MS Parameters:

| Parameter | Typical Conditions |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | A suitable gradient to separate omeprazole, this compound, and the internal standard. |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transitions (MRM) | |

| Omeprazole | e.g., m/z 346.1 → 197.9 |

| This compound | e.g., m/z 362.1 → 197.9 |

| Internal Standard | Specific to the chosen standard |

| Dwell Time | 50 - 100 ms |

| Collision Energy | Optimized for each transition |

Data Analysis:

-

Quantification is achieved by constructing a calibration curve using known concentrations of this compound.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Conclusion

The in vitro metabolism of omeprazole to this compound is a key metabolic pathway mediated primarily by CYP3A4. This technical guide provides a foundational understanding of this process, including the enzymatic players, kinetic considerations, and detailed experimental protocols. The provided methodologies for in vitro incubations and LC-MS/MS analysis offer a robust framework for researchers to investigate this metabolic transformation in a drug discovery and development setting. Accurate characterization of this pathway is crucial for predicting in vivo metabolic clearance and assessing the potential for drug-drug interactions involving omeprazole.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Central Role of CYP3A4 in the Metabolic Sulfoxidation of Omeprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of Cytochrome P450 3A4 (CYP3A4) in the formation of omeprazole (B731) sulfone, a primary metabolite of the widely prescribed proton pump inhibitor, omeprazole. Understanding this metabolic pathway is paramount for drug development professionals and researchers in predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic outcomes. This document provides a comprehensive overview of the enzymatic kinetics, detailed experimental protocols for in vitro analysis, and visual representations of the metabolic processes involved.

Introduction to Omeprazole Metabolism

Omeprazole, a racemic mixture of R- and S-enantiomers, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The two principal metabolic pathways are hydroxylation to 5-hydroxyomeprazole, predominantly catalyzed by CYP2C19, and sulfoxidation to omeprazole sulfone, which is mainly mediated by CYP3A4.[1][2] The relative contribution of these pathways can vary significantly among individuals due to genetic polymorphisms in the CYP2C19 gene, making the CYP3A4-mediated sulfoxidation the predominant clearance route in CYP2C19 poor metabolizers.

Quantitative Analysis of CYP3A4-Mediated this compound Formation

The enzymatic kinetics of this compound formation by CYP3A4 have been characterized, revealing stereoselectivity for the S-enantiomer of omeprazole. The following tables summarize the key kinetic parameters for the formation of this compound from both R- and S-omeprazole, as catalyzed by recombinant human CYP3A4. The intrinsic clearance (CLint), calculated as the ratio of Vmax to Km, indicates a significantly more efficient conversion of S-omeprazole to this compound by CYP3A4.

Table 1: Kinetic Parameters for this compound Formation by Recombinant CYP3A4

| Substrate (Enantiomer) | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (CLint, μL/min/pmol CYP) |

| R-Omeprazole | 28 ± 4 | 1.8 ± 0.1 | 64 |

| S-Omeprazole | 12 ± 2 | 7.4 ± 0.4 | 620 |

Data sourced from Li et al., 2005, Journal of Pharmacology and Experimental Therapeutics.

Experimental Protocols

This section outlines detailed methodologies for conducting in vitro experiments to assess the role of CYP3A4 in this compound formation. These protocols are adaptable for use with human liver microsomes (HLMs) or recombinant human CYP3A4 enzymes.

In Vitro Incubation for Omeprazole Metabolism

This protocol describes the general procedure for incubating omeprazole with a source of CYP enzymes to measure the formation of its metabolites.

Materials:

-

Omeprazole (racemic or individual enantiomers)

-

Human Liver Microsomes (HLMs) or recombinant human CYP3A4

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (B52724) (ACN) or other suitable quenching solvent

-

Internal standard for HPLC analysis (e.g., lansoprazole)

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mix containing potassium phosphate buffer, HLMs or recombinant CYP3A4, and MgCl2.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding omeprazole (dissolved in a minimal amount of organic solvent, e.g., methanol, to ensure solubility) to the pre-incubated mixture, followed by the addition of the NADPH regenerating system. The final incubation volume is typically 200-500 μL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solvent, such as acetonitrile (typically 2 volumes), containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of omeprazole and its metabolites.

HPLC Analysis of Omeprazole and this compound

This protocol provides a general framework for the chromatographic separation and quantification of omeprazole and this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 302 nm or by mass spectrometry for higher sensitivity and specificity.

-

Injection Volume: 10-20 μL

Quantification:

-

Construct a standard curve using known concentrations of omeprazole and this compound.

-

Quantify the analytes in the experimental samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

Visualizing Metabolic Pathways and Workflows

Diagrams are provided below to illustrate the metabolic pathway of omeprazole and a typical experimental workflow for studying its metabolism in vitro.

Conclusion

CYP3A4 plays a pivotal and stereoselective role in the metabolism of omeprazole, specifically in the formation of this compound. The kinetic data clearly demonstrate a preference for the S-enantiomer. The provided experimental protocols offer a robust framework for researchers to investigate this metabolic pathway in vitro. A thorough understanding of the interplay between CYP3A4 and omeprazole is essential for predicting drug efficacy and safety, particularly in the context of polypharmacy and for individuals with varying CYP2C19 metabolic capacities. This knowledge is fundamental for the continued development and personalized application of proton pump inhibitors.

References

The Pharmacology of Omeprazole Sulfone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole (B731) sulfone is a primary plasma metabolite of the widely prescribed proton pump inhibitor, omeprazole. Formed via sulfoxidation by the cytochrome P450 3A4 (CYP3A4) enzyme, its pharmacological profile is distinctly different from its parent compound.[1][2] While omeprazole's therapeutic effects stem from the irreversible inhibition of the gastric H+/K+ ATPase, omeprazole sulfone exhibits negligible antisecretory activity. Instead, its principal pharmacological action is the inhibition of another key metabolic enzyme, CYP2C19. This document provides an in-depth examination of the pharmacological activities of this compound, focusing on its mechanism of action, relevant quantitative data, and the experimental methodologies used for its characterization.

Introduction

Omeprazole is a racemic mixture of two enantiomers, extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The two primary metabolic pathways are 5-hydroxylation, mediated predominantly by the polymorphic CYP2C19, and sulfoxidation, which is catalyzed by CYP3A4 to form this compound.[3][4] Consequently, the plasma concentration and metabolic fate of omeprazole and its metabolites, including the sulfone derivative, are significantly influenced by an individual's CYP2C19 genotype (e.g., poor versus extensive metabolizers).[5] Unlike the parent drug, which is a prodrug activated in the acidic environment of gastric parietal cells, this compound's activity is not related to acid suppression. Its characterization is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of omeprazole, particularly in the context of drug-drug interactions (DDIs).

Pharmacodynamics and Mechanism of Action

The core pharmacological activity of this compound is the inhibition of the metabolic enzyme CYP2C19. It demonstrates minimal to no interaction with the gastric proton pump, the target of omeprazole.

Primary Pharmacological Activity: Inhibition of CYP2C19

This compound is characterized as a reversible, direct-acting, and metabolism-dependent inhibitor of CYP2C19.[6][7] More specifically, it has been identified as a time-dependent inhibitor (TDI) and a mechanism-based inhibitor (MBI) of CYP2C19, meaning its inhibitory effect increases with pre-incubation time and involves irreversible modification of the enzyme.[1][7]

While it contributes to the overall CYP2C19 inhibition observed after omeprazole administration, its role is considered minor compared to the parent drug and another metabolite, 5'-O-desmethylomeprazole.[7] Studies predict that this compound is responsible for approximately 5% of the total in vivo CYP2C19 inhibition.[7]

Other Pharmacological Effects

-

CYP3A4 Inhibition: this compound can reversibly inhibit CYP3A4 in vitro, but its contribution to in vivo inhibition of this enzyme is predicted to be insignificant.[1]

-

Antisecretory Activity: Metabolites of omeprazole, including the sulfone and sulfide (B99878) derivatives, are reported to have very little or no antisecretory activity.

-

Signaling Pathways and Receptor Binding: Current scientific literature does not provide evidence for direct modulation of specific cellular signaling pathways or significant binding to other pharmacological receptors by this compound. Its activity appears to be confined to interactions with metabolic enzymes.

Metabolic Pathways

The metabolism of omeprazole is a critical determinant of the formation and subsequent elimination of this compound. The process is stereoselective and dependent on key CYP450 enzymes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to the pharmacological activity and pharmacokinetics of this compound.

| Parameter | Value | Enzyme | System | Reference(s) |

| IC50 | 18 µM | CYP2C19 | Pooled Human Liver Microsomes | [6] |

| Inhibition Type | Reversible, Time-Dependent (TDI), Mechanism-Based (MBI) | CYP2C19 | In vitro models | [1][7] |

| In vivo Contribution | ~5% | CYP2C19 | In vivo extrapolation | [7] |

Table 1. In Vitro Inhibition Data for this compound.

| Population | Dose of Omeprazole | Mean Plasma Concentration of this compound (3h post-dose) | Reference(s) |

| Extensive Metabolizers (EM) | 20 mg | 106 nmol/L | [6] |

| Poor Metabolizers (PM) | 20 mg | 672 nmol/L | [6] |

Table 2. Plasma Concentrations of this compound in Different CYP2C19 Phenotypes.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of metabolites like this compound. Below are generalized methodologies for key assays based on published literature.

In Vitro CYP2C19 Inhibition Assay

This protocol outlines the determination of the inhibitory potential of this compound on CYP2C19 activity in human liver microsomes (HLM).[8][9][10]

-

Reagent Preparation: Prepare stock solutions of this compound, a CYP2C19-selective probe substrate (e.g., (S)-mephenytoin), and pooled human liver microsomes in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Incubation Setup:

-

For Time-Dependent Inhibition (TDI): Pre-incubate various concentrations of this compound with HLM and an NADPH-regenerating system at 37°C for a set period (e.g., 30 minutes) to allow for potential mechanism-based inactivation.

-

For Reversible Inhibition: Prepare parallel incubations without the pre-incubation step.

-

-

Initiation of Metabolic Reaction: Add the CYP2C19 probe substrate to the incubation mixtures to initiate the reaction. The final volume typically includes HLM, buffer, inhibitor, and substrate.

-

Reaction Termination: After a short incubation time (e.g., 10-15 minutes), terminate the reaction by adding an ice-cold organic solvent, such as acetonitrile (B52724), often containing an internal standard for analytical quantification.

-

Sample Processing: Centrifuge the samples to pellet the precipitated microsomal protein.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the formation of the substrate's metabolite (e.g., 4'-hydroxymephenytoin).

-

Data Interpretation: Compare the rate of metabolite formation in the presence of this compound to that of a vehicle control. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value. A downward shift in the IC50 value in the pre-incubation setup compared to the co-incubation setup is indicative of time-dependent inhibition.[9]

HPLC Method for Plasma Quantification

This protocol describes a general method for the simultaneous quantification of omeprazole and this compound in plasma samples.[11]

-

Sample Preparation: Perform a protein precipitation or solid-phase extraction (SPE) of the plasma samples to remove interfering macromolecules. An internal standard is added prior to extraction.

-

Chromatographic System: Use a reversed-phase HPLC system with a C18 column.

-

Mobile Phase: Employ an isocratic or gradient mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Use a UV detector set at an appropriate wavelength (e.g., 302 nm) for the detection of both omeprazole and this compound.

-

Quantification: Construct a calibration curve using standards of known concentrations. The concentration of this compound in the plasma samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Conclusion

The pharmacological activity of this compound is fundamentally different from that of its parent drug, omeprazole. It does not contribute to the therapeutic, acid-suppressing effects of omeprazole. Its primary and most well-characterized action is the time-dependent, mechanism-based inhibition of CYP2C19. While its in vivo contribution to overall CYP2C19 inhibition is modest, its characterization is vital for a comprehensive understanding of omeprazole's metabolic profile and for accurately predicting potential drug-drug interactions. For professionals in drug development, understanding the distinct activities of major metabolites like this compound is critical for safety assessment and for the design of clinical DDI studies.

References

- 1. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Use of this compound in a single plasma sample as a probe for CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Omeprazole Sulfone Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely used proton pump inhibitor, undergoes metabolism in the body to form several metabolites. One of the primary metabolites is Omeprazole sulfone, formed through the sulfoxidation of omeprazole, a reaction primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] As an impurity in omeprazole drug products, the toxicological profile of this compound is of significant interest to ensure patient safety and meet regulatory standards. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including its genotoxicity, repeated-dose toxicity, and metabolic pathways.

Regulatory Classification

Based on in silico predictions and the toxicological data of the parent compound, omeprazole, this compound is classified as a Class 4 impurity under the ICH M7 guideline.[3] This classification indicates that it is a structural alert-containing impurity that is also a metabolite of the drug substance and has been found to be non-mutagenic.

Data Presentation

Table 1: Genotoxicity Profile of Omeprazole and its Sulfone Impurity

| Test | Substance | Species/Strain | Dose/Concentration | Results | Citation |

| In silico (QSAR) | This compound | - | - | Non-mutagenic | [3] |

| Ames Test | Omeprazole | S. typhimurium | Not specified | Negative | [4][5] |

| In vitro Chromosome Aberration | Omeprazole | Human lymphocytes | Not specified | Genotoxic | [4] |

| In vivo Micronucleus Assay | Omeprazole | Mouse | Not specified | Genotoxic in one of two studies | [4] |

| In vivo Mouse Bone Marrow Chromosomal Aberration | Omeprazole | Mouse | Not specified | Genotoxic | [4] |

| In vivo Rat Liver DNA Damage Assay | Omeprazole | Rat | Not specified | Negative | [4] |

Table 2: Repeated-Dose Toxicity of a Product Containing this compound

| Study Duration | Species | Route of Administration | Doses | Key Findings | NOAEL | Citation |

| 14 days | Sprague-Dawley Rats | Not specified | Not specified | No mortality, clinical signs, or adverse effects on hematological, biochemical, or histopathological parameters were observed in a study with a product containing both this compound and Omeprazole-N-oxide. | Not explicitly stated, but no adverse effects were observed. | [3][6] |

Experimental Protocols

In Silico Mutagenicity Prediction

The mutagenic potential of this compound was evaluated using multiple Quantitative Structure-Activity Relationship (QSAR) platforms. These computational models analyze the chemical structure of the compound to predict its likelihood of causing mutations. This compound was consistently predicted to be non-mutagenic across these platforms.[3]

Ames Test (Bacterial Reverse Mutation Assay)

While a specific Ames test protocol for this compound is not detailed in the available literature, the parent compound, Omeprazole, has been tested and found to be negative.[4][5] A general Ames test protocol involves:

-

Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis gene are used.

-

Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

Incubation: The treated bacteria are plated on a histidine-deficient medium.

-

Evaluation: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

14-Day Repeated-Dose Toxicity Study in Rats

A study was conducted on Sprague-Dawley rats with a drug product containing both this compound and another impurity, Omeprazole-N-oxide. The general protocol for such a study typically includes:

-

Animals: Male and female rats are divided into control and treatment groups.

-

Dosing: The test substance is administered daily for 14 days at multiple dose levels. A control group receives the vehicle only.

-

Observations: Animals are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

-

Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and examined for gross and microscopic pathological changes.

In the study involving the omeprazole product with impurities, no adverse effects were reported.[3][6]

Mandatory Visualization

Metabolic Pathway of Omeprazole to this compound

The primary metabolic pathway for the formation of this compound from Omeprazole is through sulfoxidation, which is mainly catalyzed by the CYP3A4 enzyme in the liver.

Caption: Formation of this compound from Omeprazole via CYP3A4-mediated sulfoxidation.

General Workflow for In Vitro Genotoxicity Assessment

This diagram illustrates a typical workflow for assessing the genotoxicity of a pharmaceutical impurity, starting with in silico analysis and progressing to in vitro tests like the Ames assay.

Caption: A generalized workflow for the in vitro genotoxicity assessment of impurities.

Conclusion

References

Omeprazole Sulfone Reference Standard: A Technical Guide for Researchers

Omeprazole (B731) sulfone, a primary metabolite of the widely used proton pump inhibitor omeprazole, serves as a critical reference standard in pharmaceutical research and development. Its significance extends from metabolic and pharmacokinetic studies to its role as a process-related impurity in the manufacturing of omeprazole. This guide provides an in-depth overview of the properties, synthesis, analytical methodologies, and applications of the omeprazole sulfone reference standard for scientists and drug development professionals.

Physicochemical Properties and Specifications

An analytical reference standard is a highly purified and well-characterized compound used as a measurement benchmark. The key properties of the this compound reference standard are summarized below.

| Property | Data |

| IUPAC Name | 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole[1][2] |

| Synonyms | Omeprazole sulphone, Omeprazole USP Related Compound A, Esomeprazole EP Impurity D[2][3] |

| CAS Number | 88546-55-8[1][4] |

| Molecular Formula | C₁₇H₁₉N₃O₄S[1][5] |

| Molecular Weight | 361.42 g/mol [1][5] |

| Appearance | Off-white solid |

| Purity (Assay) | ≥95.0% (HPLC)[1] |

| Melting Point | 118-120 °C[6] |

| Storage Temperature | 2-8°C or -20°C[1] |

| SMILES | COc1ccc2[nH]c(nc2c1)S(=O)(=O)Cc3ncc(C)c(OC)c3C[1] |

| InChI Key | IXEQEYRTSRFZEO-UHFFFAOYSA-N |

Metabolic Pathway of Omeprazole

Omeprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[7] The two major metabolites found in plasma are 5-hydroxyomeprazole and this compound.[7] The formation of 5-hydroxyomeprazole is catalyzed by the polymorphic enzyme CYP2C19, while the sulfoxidation of omeprazole to this compound is predominantly carried out by CYP3A4.[8][9] This metabolic differentiation makes omeprazole and its metabolites useful probes for studying the activity of these specific CYP enzymes.

Synthesis and Experimental Protocol

This compound is frequently generated as an over-oxidation byproduct during the synthesis of omeprazole, where a sulfide (B99878) intermediate is oxidized to the desired sulfoxide (B87167) (omeprazole).[10] For its use as a reference standard, it can be synthesized directly with high purity.

This protocol is adapted from a patented synthesis method.[6]

-

Dissolution: Weigh 1g of omeprazole thioether (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole) and dissolve it in 20mL of dichloromethane (B109758) in a suitable reaction vessel. Heat the mixture to 65°C to ensure complete dissolution.

-

Oxidation: Add 2g of meta-chloroperoxybenzoic acid (m-CPBA) to the solution. Stir the reaction mixture for 2 hours at the same temperature. The m-CPBA acts as the oxidizing agent, converting the thioether directly to the sulfone.

-

Concentration: After the reaction is complete, concentrate the solution under reduced pressure to remove the solvent, yielding a crude product.

-

Purification (Step 1): Dissolve the resulting concentrate in methanol (B129727). Prepare a silica (B1680970) gel column for chromatography.

-

Purification (Step 2): Elute the product from the silica gel column using a mixture of ethyl acetate (B1210297) and petroleum ether.

-

Isolation: Collect the eluent containing the desired product and concentrate it under reduced pressure to obtain a greasy substance.

-

Crystallization: Dissolve the substance in methanol and then add isopropyl ether to precipitate the final product.

-

Final Product: Filter the solution to collect the off-white solid, which is high-purity this compound. The reported yield is approximately 78%.[6]

Analytical Methodologies and Protocols

The accurate quantification of omeprazole and its metabolites, including this compound, is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is commonly employed.[11][12]

This protocol outlines a sensitive and selective LC-MS method for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and this compound in human plasma.[11]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 0.25 mL of human plasma, add an internal standard.

-

Perform liquid-liquid extraction to isolate the analytes from plasma components.

-

-

Chromatographic Separation:

-

Inject the extracted sample into an HPLC system.

-

Column: ProntoSil AQ, C18.

-

Mobile Phase: A gradient elution using 10 mM ammonium (B1175870) acetate in water (pH 7.25) and acetonitrile.

-

Flow Rate: As per standard HPLC practice for the selected column.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in the selected ion monitoring (SIM) mode.

-

Monitor the respective protonated molecular ions (MH+):

-

m/z 346 for omeprazole

-

m/z 362 for 5-hydroxyomeprazole and this compound

-

-

-

Quantification:

-

Construct a calibration curve using the reference standards for each analyte.

-

The reported limit of quantification (LOQ) for omeprazole and this compound is 10 ng/mL.[11]

-

| Parameter | Specification |

| Technique | LC-MS (Liquid Chromatography-Mass Spectrometry)[11] |

| Sample Matrix | Human Plasma[11] |

| Column | ProntoSil AQ, C18[11] |

| Mobile Phase | Gradient with 10 mM ammonium acetate (pH 7.25) and acetonitrile[11] |

| Detection Mode | Selected Ion Monitoring (SIM)[11] |

| Ions Monitored (MH+) | m/z 346 (Omeprazole), m/z 362 (this compound)[11] |

| Limit of Quantification | 10 ng/mL for Omeprazole and this compound[11] |

digraph "Analytical Workflow" { graph [fontname="Arial"]; node [shape=record, style=filled, fontname="Arial", color="#202124"]; edge [color="#202124"];sample [label="{Plasma Sample Collection}", fillcolor="#FBBC05", fontcolor="#202124"]; prep [label="{Sample Preparation|{Add Internal Standard | Liquid-Liquid Extraction}}", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="{LC Separation|{C18 Column | Gradient Elution}}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms (B15284909) [label="{MS Detection|{Selected Ion Monitoring (SIM) | Monitor m/z 346 & 362}}", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="{Data Analysis|{Calibration Curve | Quantification}}", fillcolor="#F1F3F4", fontcolor="#202124"]; result [label="{Concentration Results}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

sample -> prep -> hplc -> ms -> data -> result; }

Applications in Research and Drug Development

The this compound reference standard is indispensable for several key applications:

-

Impurity Profiling: As a known impurity, the reference standard is used to identify and quantify this compound in the final drug substance and product.[13][14] This is a critical aspect of quality control to ensure the safety and purity of the medication, adhering to guidelines such as ICH Q3B(R2).[14]

-

CYP3A4 Phenotyping: The metabolic ratio of omeprazole to this compound in a single plasma sample can be used as a reliable probe for assessing CYP3A4 enzyme activity in vivo.[15] This is valuable in pharmacogenetic studies and for predicting potential drug-drug interactions.

-

Pharmacokinetic (PK) Studies: The standard is essential for developing and validating bioanalytical methods to accurately measure the concentration of this major metabolite in biological fluids, which is a key component of understanding the drug's overall absorption, distribution, metabolism, and excretion (ADME) profile.[11][16]

-

Toxicological Evaluation: Reference standards of impurities like this compound are used in toxicological studies to assess their safety profile.[13][14] Recent studies have aimed to assess the genotoxic and systemic toxicity potential of this compound to ensure that its presence above certain thresholds does not pose a risk to patients.[13][14]

References

- 1. This compound | CAS 88546-55-8 | LGC Standards [lgcstandards.com]

- 2. Omeprazole EP Impurity D | 88546-55-8 | SynZeal [synzeal.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN106866629A - The synthetic method of Omeprazole sulphone - Google Patents [patents.google.com]

- 7. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. scispace.com [scispace.com]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Use of this compound in a single plasma sample as a probe for CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of omeprazole, hydroxyomeprazole and this compound using automated solid phase extraction and micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways of Omeprazole Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely prescribed proton pump inhibitor, undergoes extensive metabolism and degradation, leading to the formation of various related substances. Among these, omeprazole sulfone is a primary metabolite and a significant degradation product. Understanding the degradation pathways of this compound is crucial for ensuring the quality, safety, and efficacy of omeprazole-containing pharmaceutical products. This technical guide provides a comprehensive overview of the formation and subsequent degradation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Formation of this compound

This compound is primarily formed from omeprazole through two main routes: metabolic sulfoxidation and degradation under stress conditions.

1. Metabolic Pathway: In vivo, omeprazole is metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The formation of this compound is predominantly mediated by the CYP3A4 isoenzyme through the sulfoxidation of the sulfinyl group of omeprazole.[1][2]

2. Degradation Pathways: Forced degradation studies of omeprazole have consistently identified this compound as a major degradation product under various stress conditions. These include:

-

Oxidative Degradation: Exposure of omeprazole to oxidizing agents such as hydrogen peroxide leads to the formation of this compound.[3][4]

-

Thermal Degradation: Elevated temperatures can induce the degradation of omeprazole to form this compound, among other products.[3]

-

Photolytic Degradation: Exposure to UV light can also result in the formation of this compound.[5]

Degradation Pathways of this compound

While this compound is a relatively stable molecule compared to omeprazole, it can undergo further degradation, particularly through metabolic processes. The primary degradation pathway identified for this compound is hydroxylation.

Hydroxylation to 5-Hydroxythis compound: In the metabolic cascade, this compound can be further oxidized to form 5-hydroxythis compound. This reaction is primarily catalyzed by the CYP2C19 isoenzyme.[6] This subsequent metabolite represents a further step in the detoxification and elimination pathway of omeprazole.

The following diagram illustrates the formation of this compound from omeprazole and its subsequent degradation to 5-hydroxythis compound.

Quantitative Data on Omeprazole Degradation

The following tables summarize quantitative data from forced degradation studies of omeprazole, which indicate the conditions leading to the formation of this compound.

Table 1: Summary of Omeprazole Degradation under Various Stress Conditions

| Stress Condition | Reagents and Duration | % Degradation of Omeprazole | Reference |

| Acid Hydrolysis | 0.1 N HCl, 30 minutes | 61.64% | [3] |

| Base Hydrolysis | 0.1 N NaOH, 30 minutes | 4.29% | [3] |

| Oxidative Degradation | 3% H₂O₂, 30 minutes | 26.38% | [3] |

| Thermal Degradation | Dry heat at 105°C, 24 hours | 4.32% | [3][5] |

| Photolytic Degradation | UV light at 254 nm, 24 hours | Significant degradation | [5] |

Table 2: Relative Abundance of Omeprazole Impurities under Specific Stress Conditions

| Impurity | Stress Condition (Relative % of Total Impurities) | Reference |

| This compound | Oxidative, Thermal, Photolytic | Consistently observed as a major impurity under these stress conditions. |

| Omeprazole Sulphide | Acidic, Basic | Observed as another significant impurity. |

| Omeprazole N-Oxide | Oxidative | Formed alongside this compound. |

Experimental Protocols

The study of this compound degradation pathways involves subjecting the compound to stress conditions and analyzing the resulting mixture using chromatographic techniques. Below are detailed methodologies for key experiments.

Forced Degradation Study Protocol

This protocol is adapted from established methods for omeprazole degradation studies and can be applied to investigate the stability of this compound.[3][5]

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid and keep at room temperature for a specified period (e.g., 30 minutes to 24 hours). Neutralize the solution with 0.1 N sodium hydroxide (B78521) before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide and keep at room temperature for a specified period. Neutralize with 0.1 N hydrochloric acid before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified period.

-

Thermal Degradation: Store the solid this compound or its solution in a temperature-controlled oven at a high temperature (e.g., 60-105°C) for a specified duration.

-

Photolytic Degradation: Expose the solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

3. Sample Analysis (RP-HPLC Method):

-

Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.[5]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of a phosphate (B84403) buffer (e.g., 0.05 M monobasic potassium phosphate, pH adjusted to 7.2) and acetonitrile.[5]

-

Flow Rate: A typical flow rate is 1.0-1.2 mL/min.

-

Detection: UV detection is performed at a wavelength where both the parent compound and its degradation products have significant absorbance (e.g., 285 nm).[5]

-

Injection Volume: A standard injection volume is 20 µL.

LC-MS/MS Method for Degradation Product Identification

For the structural elucidation of unknown degradation products, a more sensitive and specific technique like LC-MS/MS is required.

1. Sample Preparation:

-

Prepare and stress the samples as described in the forced degradation study protocol.

2. LC-MS/MS System:

-

Liquid Chromatography: A high-resolution LC system is coupled to a mass spectrometer.

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for accurate mass measurements and fragmentation analysis.

3. Data Analysis:

-

The mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns are analyzed to propose the structures of the degradation products.

The following diagram illustrates a typical experimental workflow for studying this compound degradation.

Conclusion

The degradation of this compound is a critical aspect of understanding the overall stability profile of omeprazole. While primarily formed from omeprazole under various stress conditions, this compound itself can undergo further metabolic degradation, mainly through hydroxylation to 5-hydroxythis compound. The provided experimental protocols offer a robust framework for researchers and drug development professionals to investigate these degradation pathways, ensuring the development of stable and safe pharmaceutical formulations. Further research focusing on the forced degradation of isolated this compound would provide a more complete picture of its intrinsic stability and degradation profile.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. journaljpri.com [journaljpri.com]

- 5. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

Omeprazole Sulfone: A Technical Guide to Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731) sulfone (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole) is the primary and inactive metabolite of the proton pump inhibitor omeprazole. Its formation is mediated by the cytochrome P450 enzyme system in the liver. Understanding the physicochemical properties of omeprazole sulfone, particularly its solubility in various solvents, is crucial for researchers in drug metabolism, pharmacokinetics, and analytical method development. This technical guide provides a consolidated overview of the available solubility data for this compound and outlines a detailed experimental protocol for its determination.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that this data has been compiled from various sources and the experimental conditions, such as temperature and method of determination, may not be uniform.

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Comments | Source(s) |

| Dimethylformamide (DMF) | 30 | ~0.083 | - | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 | ~0.083 | - | [1] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 | ~0.0014 | - | [1][2] |

| Ethanol | 5 | ~0.014 | - | [1][2] |

| Water | ~0.08 (Predicted) | ~0.00022 (Predicted) | Predicted value. | - |

Qualitative Solubility Information:

-

Chloroform: Slightly soluble.

-

Methanol: Slightly soluble.

-

Methylene Chloride: Soluble (based on the closely related parent compound, omeprazole).[3]

-

Water: Very slightly soluble (based on the parent compound, omeprazole).